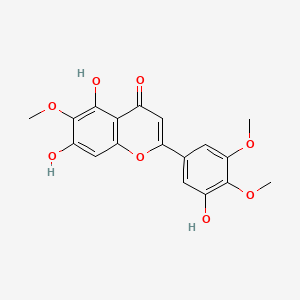

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

描述

5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮: 是一种从冷蒿中提取的甲基化黄酮类化合物 。黄酮类化合物是植物次生代谢产物,以其多种生物活性而闻名,包括抗氧化、抗炎和抗癌特性。

准备方法

合成路线和反应条件

5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮的合成通常涉及前体黄酮类的甲基化。该过程可以使用诸如硫酸二甲酯或碘甲烷等甲基化试剂,在碳酸钾等碱的存在下进行。反应通常在丙酮或二甲基甲酰胺 (DMF) 等有机溶剂中,在回流条件下进行。

工业生产方法

该化合物的工业生产可能涉及从天然来源(如冷蒿)中提取,然后使用色谱技术进行纯化。或者,可以通过优化甲基化反应来实现大规模合成,以确保高产率和纯度。

化学反应分析

反应类型

氧化: 5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮可以发生氧化反应,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 该化合物可以参与亲核取代反应,其中羟基可能被其他官能团取代。

常用试剂和条件

氧化: 酸性或碱性介质中的过氧化氢。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 在氢氧化钠等碱存在下的卤代烷烃。

主要产物

氧化: 形成醌或其他氧化衍生物。

还原: 形成还原的黄酮类衍生物。

取代: 形成烷基化或酰化的黄酮类衍生物。

科学研究应用

Neuroprotective Effects

One of the most promising applications of 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone is its neuroprotective properties. Research has demonstrated that this compound can protect neuronal cells from amyloid beta-induced toxicity, a significant factor in Alzheimer's disease.

- Study Findings : In a study published in Phytomedicine, this compound was shown to prevent neuronal cell death caused by amyloid beta. It also reduced reactive oxygen species (ROS) accumulation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPK), specifically SAPK/JNK and ERK 1/2 .

Anticancer Activity

The compound has also exhibited anticancer properties across various cancer cell lines.

- Cytotoxicity Studies : A study involving MCF-7 breast cancer cells indicated that this compound induced apoptosis at concentrations of 650 µg/mL, resulting in a 33% apoptosis rate . This suggests its potential as a therapeutic agent in cancer treatment.

| Concentration (µg/mL) | Apoptosis Rate (%) |

|---|---|

| 650 | 33 |

| 1000 | 36 |

Antioxidant Properties

As a flavonoid, this compound possesses strong antioxidant properties.

- Mechanism of Action : Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This property is crucial in preventing cellular damage and could be beneficial in treating diseases associated with oxidative stress .

Other Biological Activities

Beyond neuroprotection and anticancer effects, this compound has been studied for various other biological activities:

Case Studies and Research Insights

Several studies have documented the effects of this compound:

- Neuroprotection Against Alzheimer's Disease : In vitro studies showed that the compound significantly mitigated neuronal cell death induced by amyloid beta .

- Cytotoxic Effects on Cancer Cells : Research indicated that it could induce apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

- Isolation from Natural Sources : The compound has been isolated from various plants such as Achillea fragrantissima and Artemisia frigida, indicating its natural occurrence and potential for further pharmacological exploration .

作用机制

5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮的作用机制涉及它与各种分子靶点和途径的相互作用。它通过清除活性氧 (ROS) 和上调抗氧化酶的表达来发挥其抗氧化作用。抗炎作用是通过抑制核因子-κB (NF-κB) 信号通路而介导的,从而减少炎性介质的产生。其抗癌作用归因于通过线粒体途径诱导凋亡以及通过调节细胞周期调节蛋白来抑制细胞增殖。

相似化合物的比较

类似化合物

槲皮素: 一种具有类似抗氧化和抗炎特性的黄酮类化合物,但缺乏 5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮中存在的甲氧基。

山奈酚: 另一种具有类似生物活性的黄酮类化合物,但在羟基和甲氧基的位置和数量上有所不同。

木犀草素: 一种具有强大抗氧化特性的黄酮类化合物,但缺乏 5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮中发现的甲氧基。

独特性

5,7,3’-三羟基-6,4’,5’-三甲氧基黄酮的独特性在于其特定的羟基化和甲氧基化模式,这使其具有独特的化学反应性和生物活性。甲氧基的存在增强了其亲脂性,与其他黄酮类化合物相比,可能改善了其生物利用度和细胞摄取。

生物活性

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a methylated flavonoid derived from Artemisia frigida and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits significant antioxidant , anti-inflammatory , and anticancer properties. Its biological activity primarily stems from its ability to interact with cellular signaling pathways, particularly the MAPK pathway, influencing various cellular processes such as apoptosis and inflammation.

Target Proteins

This compound primarily targets:

- SAPK/JNK (Stress-activated protein kinase/c-Jun N-terminal kinase)

- ERK 1/2 (Extracellular signal-regulated kinase)

These proteins are part of the MAPK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis.

Mode of Action

The compound inhibits the phosphorylation of SAPK/JNK and ERK 1/2, leading to:

- Prevention of neuron death

- Reduction of reactive oxygen species (ROS) accumulation in cells exposed to oxidative stressors such as amyloid-beta (Aβ) .

This compound has been shown to:

- Inhibit caspase-3 activity, which is essential in the apoptotic process.

- Exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .

Antioxidant Activity

Studies have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various cell types. It protects astrocytes from hydrogen peroxide-induced cytotoxicity by modulating cell signaling pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This action contributes to its potential therapeutic effects in conditions characterized by chronic inflammation .

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cells. For instance:

- At a concentration of 650 µg/mL, it induced 33% apoptosis in MCF-7 breast cancer cells .

- It has demonstrated dose-dependent cytotoxic effects across various cancer cell lines .

Study on Apoptosis Induction

A study evaluating the apoptotic effects of this flavonoid found that it significantly reduced cell viability in cancer cell lines. The IC50 values indicated that higher concentrations were required for effective cytotoxicity compared to other flavonoids .

| Compound | Cell Line | Concentration (µg/mL) | % Apoptosis |

|---|---|---|---|

| This compound | MCF-7 | 650 | 33% |

| Compound 3 | MCF-7 | 10 | 36% |

Neuroprotective Effects

Research has highlighted its neuroprotective capabilities against oxidative stress-induced damage. The compound's mechanism involves interference with signaling pathways rather than direct scavenging of hydrogen peroxide .

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBOOVZSTMWOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A1: This flavone has been isolated from various plant sources, including:

- Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].

- Crossostephium chinense: This plant species, found in Japan and Taiwan, contains this compound among its foliar flavonoids [].

- Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].

Q2: What biological activities have been associated with this compound?

A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:

- Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.

- Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.

- Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].

- Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for this compound is crucial to optimize its therapeutic potential.

Q4: How is this compound characterized?

A4: The structural characterization of this compound relies on a combination of techniques:

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].

- Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。